5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
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Overview
Description
5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a pyridazine ring, a thiazole ring, and various substituents such as a 2-chlorobenzylthio group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridazine Ring Formation: The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole sulfur can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could exhibit similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole and pyridazine rings suggests potential binding to active sites or interaction with nucleophilic centers in biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorobenzylthio)-2-methylthiazole: Similar structure but lacks the pyridazine ring.
2-(2-Methoxyphenyl)-4-methylthiazole: Similar structure but lacks the pyridazine and chlorobenzylthio groups.
Pyridazin-3-yl derivatives: Compounds with similar pyridazine rings but different substituents.
Uniqueness
The uniqueness of 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole lies in its combination of the thiazole and pyridazine rings with specific substituents. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c1-14-21(29-22(24-14)16-8-4-6-10-19(16)27-2)18-11-12-20(26-25-18)28-13-15-7-3-5-9-17(15)23/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVPXAINMDFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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